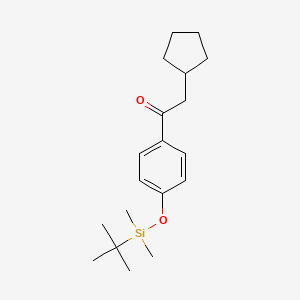

1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one

Beschreibung

1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one (CAS: 2135331-53-0) is a silyl-protected aromatic ketone characterized by a tert-butyldimethylsilyl (TBS) ether group at the para position of a phenyl ring and a cyclopentyl substituent on the adjacent carbon of the ketone. The TBS group enhances steric bulk and protects the phenolic oxygen from undesired reactions, making the compound valuable in multi-step organic syntheses. Its molecular formula is C₁₉H₂₈O₂Si, with a molecular weight of 324.51 g/mol (calculated from and ). This compound is typically synthesized via silylation of a phenolic precursor followed by alkylation or coupling reactions, as inferred from analogous procedures in and .

Eigenschaften

Molekularformel |

C19H30O2Si |

|---|---|

Molekulargewicht |

318.5 g/mol |

IUPAC-Name |

1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-cyclopentylethanone |

InChI |

InChI=1S/C19H30O2Si/c1-19(2,3)22(4,5)21-17-12-10-16(11-13-17)18(20)14-15-8-6-7-9-15/h10-13,15H,6-9,14H2,1-5H3 |

InChI-Schlüssel |

RUZUUTJNTSUDMT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)CC2CCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The key steps include:

- Protection of the hydroxyl group on the phenyl ring with TBDMS-Cl.

- Formation of the ethanone linkage through a Friedel-Crafts acylation reaction.

- Introduction of the cyclopentyl group via a Grignard reaction or similar organometallic approach.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ethanone linkage can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The TBDMS group can be substituted with other functional groups using nucleophiles like fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF).

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in pyridine.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: TBAF in tetrahydrofuran (THF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of deprotected phenols.

Wissenschaftliche Forschungsanwendungen

1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one has several applications in scientific research:

Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

Biology: Potential use in the study of enzyme-substrate interactions where the TBDMS group can be selectively removed.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one primarily involves the stability and reactivity of the TBDMS group. The TBDMS group provides steric protection to the hydroxyl group, preventing unwanted side reactions. Upon removal of the TBDMS group, the hydroxyl group can participate in various chemical reactions, making the compound versatile in synthetic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional analogs of 1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one are compared below, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogues and Their Properties

Physicochemical and Application Differences

- Solubility : Bulkier substituents (e.g., cyclopentyl vs. cyclopropyl) reduce solubility in polar solvents. The trifluoro derivative () exhibits higher lipophilicity due to the CF₃ group.

- Applications :

- Pharmaceutical Intermediates : Cyclopentyl and cyclobutyl derivatives are explored in drug candidates for conformational rigidity ().

- Probes and Ligands : Trifluoro analogs () serve as precursors for photoaffinity labels or NMR-active probes.

- Material Science : Thiophene-containing analogs () are studied in organic electronics due to extended conjugation.

Spectroscopic Data (Representative Examples)

- ¹H NMR : The cyclopentyl group in the target compound shows multiplet signals at δ 1.5–2.1 ppm (cyclopentyl CH₂), while TBS protons resonate as a singlet at δ 0.1–0.3 ppm.

- ¹³C NMR : The ketone carbonyl appears at ~205 ppm, slightly deshielded compared to acetyl-protected analogs (~200 ppm in ).

Biologische Aktivität

1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one, often referred to as TBS-cyclopentyl ketone, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one is C20H30O2Si, with a molecular weight of approximately 358.6 g/mol. The compound features a tert-butyldimethylsilyl (TBS) group, which enhances its stability and solubility in organic solvents.

Antimicrobial Activity

Research has indicated that compounds with similar silyl ether functionalities exhibit antimicrobial properties. For instance, derivatives of TBS have been studied for their efficacy against various bacterial strains and fungi. A study by Hamid (2023) highlighted the potential of silyl ethers in inhibiting enzymes crucial for microbial survival, suggesting that TBS-cyclopentyl ketone may also possess similar inhibitory effects on key metabolic pathways in pathogens .

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 50 |

| C. albicans | 12 | 50 |

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been investigated in vitro. A study demonstrated that TBS-cyclopentyl ketone can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a possible mechanism for its use in treating inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that 1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one may exhibit anticancer properties. In vitro assays showed that the compound could induce apoptosis in cancer cell lines, including breast and colon cancer cells. The underlying mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of TBS-cyclopentyl ketone revealed significant activity against multidrug-resistant strains of bacteria. The study utilized a disk diffusion method to evaluate the inhibition zones, confirming its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled laboratory setting, the compound was tested on RAW264.7 macrophages to assess its anti-inflammatory effects. Results indicated a dose-dependent reduction in nitric oxide production, correlating with decreased expression levels of inducible nitric oxide synthase (iNOS). This suggests a promising avenue for therapeutic applications in chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.